molecular formula C17H15ClO3 B8731492 5-(4-Chlorophenyl)-5-oxo-3-phenylpentanoic acid

5-(4-Chlorophenyl)-5-oxo-3-phenylpentanoic acid

Cat. No. B8731492
M. Wt: 302.7 g/mol
InChI Key: GOIDVUGVVBKWDA-UHFFFAOYSA-N
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Patent
US08912186B2

Procedure details

Neat 2-[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]malonic acid (0.3 g) was heated to 160° C. with stirring for 1 h. After cooling to rt the crude was dissolved in acetone/methanol. Precipitation of product was effected by addition of dichloromethane. The precipitate was collected to afford 5-(4-chlorophenyl)-5-oxo-3-phenylpentanoic acid (0.19 g) as colourless crystals.
Name
2-[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]malonic acid
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
acetone methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:24])[CH2:9][CH:10]([CH:17](C(O)=O)[C:18]([OH:20])=[O:19])[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:4][CH:3]=1>CC(C)=O.CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:24])[CH2:9][CH:10]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:17][C:18]([OH:20])=[O:19])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
2-[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]malonic acid
Quantity
0.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O)=O
Step Two
Name
acetone methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Precipitation of product
ADDITION
Type
ADDITION
Details
was effected by addition of dichloromethane
CUSTOM
Type
CUSTOM
Details
The precipitate was collected

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CC(CC(=O)O)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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